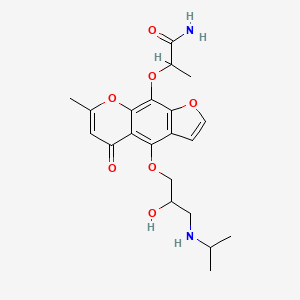
Propanamide, 2-((4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-7-methyl-5-oxo-5H-furo(3,2-g)(1)benzopyran-9-yl)oxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanamide, 2-((4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-7-methyl-5-oxo-5H-furo(3,2-g)(1)benzopyran-9-yl)oxy)- is a complex organic compound that belongs to the class of furobenzopyran derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 2-((4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-7-methyl-5-oxo-5H-furo(3,2-g)(1)benzopyran-9-yl)oxy)- typically involves multiple steps, including the formation of the furobenzopyran core and subsequent functionalization. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
Propanamide, 2-((4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-7-methyl-5-oxo-5H-furo(3,2-g)(1)benzopyran-9-yl)oxy)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific pH levels, temperatures, and solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
Propanamide, 2-((4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-7-methyl-5-oxo-5H-furo(3,2-g)(1)benzopyran-9-yl)oxy)- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on various biological pathways.
Medicine: Investigated for its therapeutic potential in treating diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Propanamide, 2-((4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-7-methyl-5-oxo-5H-furo(3,2-g)(1)benzopyran-9-yl)oxy)- involves its interaction with specific molecular targets and pathways. These interactions can modulate biological activities, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Psoralens: Known for their photoreactive properties and use in phototherapy.
Coumarins: Widely studied for their anticoagulant and anti-inflammatory properties.
Uniqueness
Propanamide, 2-((4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-7-methyl-5-oxo-5H-furo(3,2-g)(1)benzopyran-9-yl)oxy)- stands out due to its unique combination of functional groups and potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and development.
Eigenschaften
CAS-Nummer |
130919-40-3 |
|---|---|
Molekularformel |
C21H26N2O7 |
Molekulargewicht |
418.4 g/mol |
IUPAC-Name |
2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-7-methyl-5-oxofuro[3,2-g]chromen-9-yl]oxypropanamide |
InChI |
InChI=1S/C21H26N2O7/c1-10(2)23-8-13(24)9-28-17-14-5-6-27-18(14)20(30-12(4)21(22)26)19-16(17)15(25)7-11(3)29-19/h5-7,10,12-13,23-24H,8-9H2,1-4H3,(H2,22,26) |
InChI-Schlüssel |
IKQDBMDVVAYHMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)C2=C(C3=C(C(=C2O1)OC(C)C(=O)N)OC=C3)OCC(CNC(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


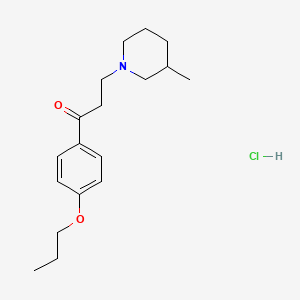


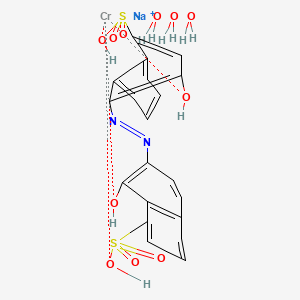
![1-[(5,6,7-Trichloro-1,9-dihydro-2-methyl-9-oxopyrazolo[5,1-B]quinazolin-3-YL)azo]anthraquinone](/img/structure/B12716621.png)

![[(3S)-2,2,4-trimethyl-3-pentanoyloxypentyl] dodecanoate](/img/structure/B12716642.png)
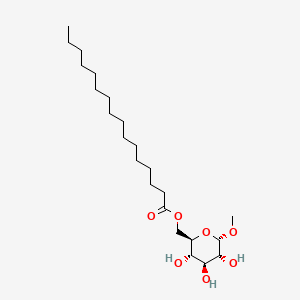
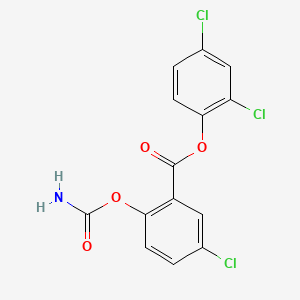
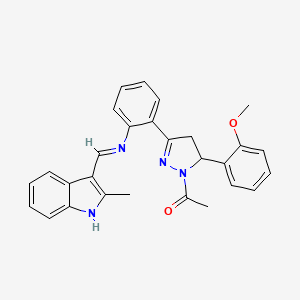

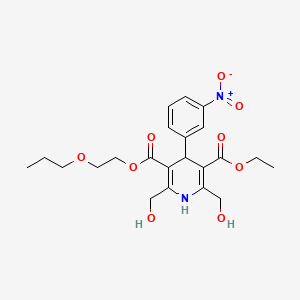
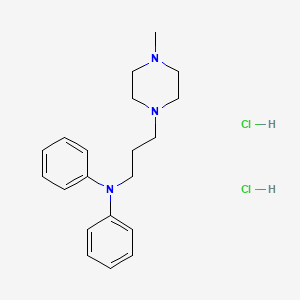
![(2,5-Dimethylpiperazine-1,4-diyl)diethylene bis[3-[3,5-DI-tert-butyl-4-hydroxyphenyl]propionate]](/img/structure/B12716685.png)
